molecular formula C20H22N4O B2851166 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide CAS No. 900006-39-5

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2851166
CAS No.: 900006-39-5
M. Wt: 334.423
InChI Key: KRPVVJCIAODAME-UHFFFAOYSA-N
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Description

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives

    Reduction: Formation of reduced indole derivatives

    Substitution: Formation of substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It binds to tubulin, a protein involved in cell division, and inhibits its polymerization, thereby disrupting the formation of microtubules . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is unique due to its specific structure, which combines an indole moiety with a piperazine ring and a benzyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.

Biological Activity

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound features a unique structure combining an indole moiety with a piperazine ring and a benzyl group. This structural configuration is significant as it contributes to the compound's distinct biological activities.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molar Mass : 306.36 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation essential for cell division. This action is similar to that of well-known antimitotic agents like colchicine.

  • Target : Tubulin
  • Effect : Inhibition of microtubule formation leading to cell cycle arrest in cancer cells.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.3
HeLa10.2

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its potential antiviral and anti-inflammatory effects. Indole derivatives are known to interact with various biochemical pathways, suggesting a broad spectrum of biological activities.

Antiviral Activity

Studies have indicated that indole derivatives can inhibit viral enzymes, potentially making them candidates for antiviral drug development.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics; however, toxicity profiles need further investigation to ensure safety in clinical settings.

Study on Anticancer Efficacy

A recent study assessed the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Comparative Analysis with Other Compounds

Comparative studies with other indole derivatives have highlighted the superior activity of this compound against specific cancer types, emphasizing its unique structural advantages.

Properties

IUPAC Name

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(22-19-14-21-18-9-5-4-8-17(18)19)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPVVJCIAODAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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